![molecular formula C12H18O4 B2817066 Diethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate CAS No. 85407-72-3](/img/structure/B2817066.png)
Diethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate is a chemical compound that belongs to the class of saturated bicyclic structures . These structures are increasingly important in the development of bio-active compounds . The compound has a molecular formula of C12H18O4 .
Synthesis Analysis
The synthesis of new 1,2-disubstituted bicyclo[2.1.1]hexane modules, such as Diethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate, is based on the use of photochemistry . This strategy involves accessing new building blocks via [2 + 2] cycloaddition . The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .Molecular Structure Analysis
The InChI code for Diethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate is 1S/C10H14O4/c1-13-7(11)9-3-4-10(5-9,6-9)8(12)14-2/h3-6H2,1-2H3 . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
The synthesis of Diethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate involves a photocatalytic cycloaddition reaction . This reaction provides unified access to bicyclo[2.1.1]hexanes with 11 distinct substitution patterns .Physical And Chemical Properties Analysis
Diethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate has a molecular weight of 198.22 . It is a white to yellow solid or semi-solid or liquid at room temperature .Scientific Research Applications
Solvolysis and Rearrangement Studies
Diethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate has been investigated in the context of solvolysis, a chemical process involving the reaction of a solute with a solvent. Studies on related compounds, such as cis-bicyclo[2.1.1]hex-2,3-diyl ditosylate, have demonstrated the formation of various bicyclohexane derivatives through solvolysis in alcoholic solvents. This has implications for understanding rearrangement reactions and the stability of carbocations in organic chemistry (Bentley et al., 1993).
Neuroprotective Drug Development
In medicinal chemistry, derivatives of bicyclohexane, similar to diethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate, have been explored for their neuroprotective properties. A study focused on the radiolabeling and biodistribution of Methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate, a compound potentially valuable as a neuroprotective drug. Its ability to cross the brain-blood barrier and accumulate in brain regions has been demonstrated using PET imaging in rats (Yu et al., 2003).
Organic Synthesis Applications
The compound and its related bicyclohexane derivatives have been utilized in various organic synthesis applications. For example, the synthesis of bicyclo[2.1.0]Pentane and related intermediates involves processes like annulation, cyclization, and reduction, showcasing the versatility of these bicyclic structures in synthetic chemistry (Gassman & Mansfield, 2003).
Photocycloaddition Approaches
Advancements in photocycloaddition techniques have enabled the synthesis of bicyclo[2.2.1]hexanes, which are structurally similar to diethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate. These techniques, using visible light, offer new pathways for creating complex molecular structures, useful in medicinal chemistry and material science (Rigotti & Bach, 2022).
Metabotropic Glutamate Receptor Antagonists
The bicyclohexane structure has been fundamental in the development of metabotropic glutamate receptor antagonists. By modifying the bicyclo[3.1.0]hexane ring, researchers have synthesized several derivatives that exhibit high affinity and antagonist activity for metabotropic glutamate receptors, which are critical in neurological functions (Yasuhara et al., 2006).
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Future Directions
Bicyclo[2.1.1]hexanes, including Diethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate, are still underexplored from a synthetic accessibility point of view . Future research could focus on developing new synthetic routes and methodologies, and implementing new exit vectorization . This would open up many new opportunities for molecular design .
properties
IUPAC Name |
diethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c1-3-15-9(13)11-5-6-12(7-11,8-11)10(14)16-4-2/h3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZKVSFLPOANOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CCC(C1)(C2)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.